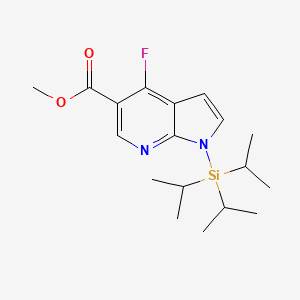

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate

Übersicht

Beschreibung

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate is a synthetic organic compound that belongs to the class of fluorinated azaindoles. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a triisopropylsilanyl group in its structure imparts distinct physicochemical properties, making it a valuable scaffold for drug discovery and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azaindole core, followed by the introduction of the fluorine atom and the triisopropylsilanyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Preparation of Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

Triisopropylsilanyl Protection: The triisopropylsilanyl group can be introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the triisopropylsilanyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized azaindole derivatives.

Reduction: Reduced azaindole derivatives.

Substitution: Substituted azaindole derivatives with new functional groups replacing the fluorine or triisopropylsilanyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its azaindole framework is integral to many biologically active compounds, including several FDA-approved drugs. Research indicates that derivatives of azaindoles exhibit a range of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-viral properties .

Case Studies:

- Inhibition of Kinases: Compounds derived from azaindoles have shown promising results in inhibiting specific kinases involved in cancer progression, such as DYRK1B and DYRK2. For instance, 7-azaindole sulfonamide derivatives demonstrated significant anti-proliferative activity against various cancer cell lines .

Biological Studies

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate is used to study enzyme inhibition and receptor interactions. Its structural similarity to naturally occurring indoles allows researchers to investigate its effects on biological pathways.

Research Insights:

- Neuroprotective Effects: Some azaindole derivatives have been shown to have neuroprotective effects in models of neuroinflammation and neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .

Material Science

The compound's unique properties make it suitable for developing advanced materials, including organic semiconductors. The incorporation of fluorinated groups can enhance electronic properties, making it valuable for applications in electronics and photonics.

Wirkmechanismus

The mechanism of action of Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the triisopropylsilanyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific biological context and the nature of the assays conducted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-fluoro-1-(trimethylsilanyl)-7-azaindole-5-carboxylate

- Methyl 4-chloro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate

- Methyl 4-fluoro-1-(triisopropylsilanyl)-6-azaindole-5-carboxylate

Uniqueness

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate is unique due to the specific combination of the fluorine atom and the triisopropylsilanyl group, which imparts distinct physicochemical properties. This combination can enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Biologische Aktivität

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate is a fluorinated azaindole derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including the presence of a fluorine atom and a triisopropylsilanyl group, may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The incorporation of a fluorine atom enhances lipophilicity and alters the electronic properties of the compound, which can affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substituent is known to modulate binding affinity, while the triisopropylsilanyl group may enhance the compound's stability and solubility in biological systems. Research indicates that such interactions can lead to modulation of various biochemical pathways, including those related to cancer cell proliferation and antimicrobial activity.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A recent study evaluated various azaindole derivatives, including this compound, for their cytotoxic effects on ovarian cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent by inducing cell cycle arrest in cancer cells .

- Antimicrobial Effects : The compound has shown promising results in inhibiting Mycobacterium tuberculosis. Structural analysis revealed that the molecular conformation and intermolecular interactions play crucial roles in its effectiveness against this pathogen .

- Enzyme Interaction Studies : Investigations into the compound's interaction with COX-2 have shown that it can act as an inhibitor, potentially providing anti-inflammatory benefits. The mechanism involves competitive inhibition where the compound binds to the active site of the enzyme, thereby preventing substrate access .

Eigenschaften

IUPAC Name |

methyl 4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2Si/c1-11(2)24(12(3)4,13(5)6)21-9-8-14-16(19)15(18(22)23-7)10-20-17(14)21/h8-13H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCYLQFNGHAFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458161 | |

| Record name | Methyl 4-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685513-92-2 | |

| Record name | Methyl 4-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.